molecular formula C19H19ClN4O2S B2381301 N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1798487-54-3

N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No. B2381301
CAS RN: 1798487-54-3
M. Wt: 402.9
InChI Key: LKFIGELWTKYNNQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • The compound has been studied for its interaction with the CB1 cannabinoid receptor, suggesting its potential application in understanding cannabinoid receptor mechanisms and drug design (Shim et al., 2002).

Radioligand Development

  • It has been explored in the synthesis and labeling with iodine-123, potentially for use as a SPECT radioligand for the brain cannabinoid CB1 receptor (Lan, Gatley, & Makriyannis, 1996).

Structure-Activity Relationship Analysis

  • The compound has been included in studies to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists (Lan et al., 1999).

Enzyme Inhibitory Activities

  • A derivative of this compound has been evaluated for its enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which is significant for pharmacological studies (Cetin et al., 2021).

Antiproliferative Properties

  • It has been identified as part of a new chemical class of antiproliferative agents acting as tubulin inhibitors, which is important for cancer research (Krasavin et al., 2014).

Alzheimer’s Disease Treatment Research

  • Synthesized derivatives have been evaluated as potential drug candidates for Alzheimer’s disease, highlighting its significance in neurodegenerative disease research (Rehman et al., 2018).

Antibacterial Activity

  • Derivatives have been studied for their antibacterial potential, adding value to antimicrobial research (Iqbal et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-15-5-1-2-6-16(15)21-19(25)24-8-3-4-13(11-24)10-17-22-18(23-26-17)14-7-9-27-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIGELWTKYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

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